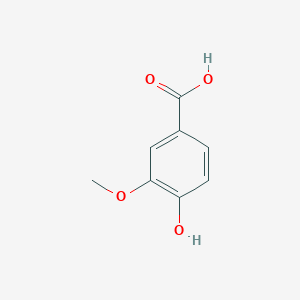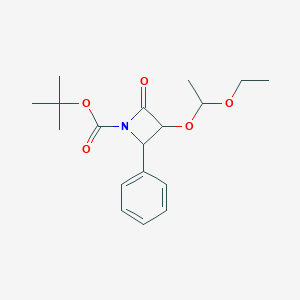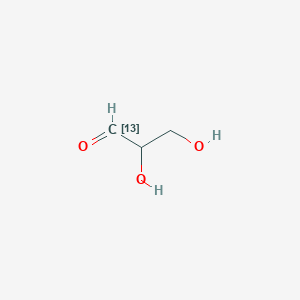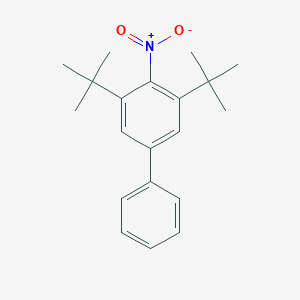
3,5-Di-tert-butyl-4-nitro-1,1'-biphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Di-tert-butyl-4-nitro-1,1'-biphenyl (DTBNP) is a chemical compound that belongs to the family of biphenyl derivatives. It has been widely used in scientific research for its unique properties, such as its ability to act as a fluorescent probe and its strong electron-withdrawing group. In
Mécanisme D'action
The mechanism of action of 3,5-Di-tert-butyl-4-nitro-1,1'-biphenyl is not fully understood. However, it is believed that the strong electron-withdrawing group of the nitro group in 3,5-Di-tert-butyl-4-nitro-1,1'-biphenyl enhances its ability to act as a fluorescent probe. This is due to the fact that the nitro group can withdraw electrons from the biphenyl ring, which results in a higher energy state of the molecule and an increased fluorescence intensity.
Effets Biochimiques Et Physiologiques
3,5-Di-tert-butyl-4-nitro-1,1'-biphenyl has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be non-toxic and non-carcinogenic in animal studies. 3,5-Di-tert-butyl-4-nitro-1,1'-biphenyl has also been found to have low binding affinity to human serum albumin and low toxicity to human cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 3,5-Di-tert-butyl-4-nitro-1,1'-biphenyl in lab experiments is its strong fluorescence intensity, which makes it a highly sensitive probe for studying ligand-protein and ligand-DNA interactions. Additionally, 3,5-Di-tert-butyl-4-nitro-1,1'-biphenyl is relatively easy to synthesize and has a high purity. However, one limitation of using 3,5-Di-tert-butyl-4-nitro-1,1'-biphenyl is its low solubility in water, which can make it difficult to use in biological assays.
Orientations Futures
There are several future directions for 3,5-Di-tert-butyl-4-nitro-1,1'-biphenyl research. One direction is to further explore its potential as a fluorescent probe for studying ligand-protein and ligand-DNA interactions. Another direction is to investigate its potential as a pH indicator in biological fluids. Additionally, 3,5-Di-tert-butyl-4-nitro-1,1'-biphenyl could be used as a model compound for studying the properties of other biphenyl derivatives. Further studies are also needed to investigate the potential biochemical and physiological effects of 3,5-Di-tert-butyl-4-nitro-1,1'-biphenyl.
Méthodes De Synthèse
3,5-Di-tert-butyl-4-nitro-1,1'-biphenyl can be synthesized through a reaction between 4-nitro-1,1'-biphenyl and tert-butyl chloride in the presence of a strong base. The reaction produces 3,5-Di-tert-butyl-4-nitro-1,1'-biphenyl as a yellow solid with a melting point of 105-107°C.
Applications De Recherche Scientifique
3,5-Di-tert-butyl-4-nitro-1,1'-biphenyl has been widely used in scientific research as a fluorescent probe for studying the binding of ligands to proteins and DNA. It has also been used as a fluorescent indicator for measuring the pH of biological fluids and the activity of enzymes. Additionally, 3,5-Di-tert-butyl-4-nitro-1,1'-biphenyl has been used as a model compound for studying the properties of other biphenyl derivatives.
Propriétés
Numéro CAS |
143726-80-1 |
|---|---|
Nom du produit |
3,5-Di-tert-butyl-4-nitro-1,1'-biphenyl |
Formule moléculaire |
C20H25NO2 |
Poids moléculaire |
311.4 g/mol |
Nom IUPAC |
1,3-ditert-butyl-2-nitro-5-phenylbenzene |
InChI |
InChI=1S/C20H25NO2/c1-19(2,3)16-12-15(14-10-8-7-9-11-14)13-17(20(4,5)6)18(16)21(22)23/h7-13H,1-6H3 |
Clé InChI |
IPFAZYLCWVGYMZ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC(=CC(=C1[N+](=O)[O-])C(C)(C)C)C2=CC=CC=C2 |
SMILES canonique |
CC(C)(C)C1=CC(=CC(=C1[N+](=O)[O-])C(C)(C)C)C2=CC=CC=C2 |
Synonymes |
3,5-DITERTBUTYL-4-NITROBIPHENYL |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



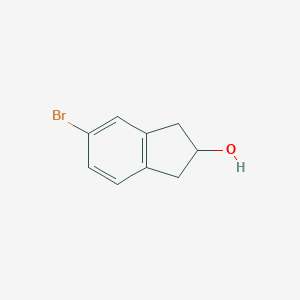
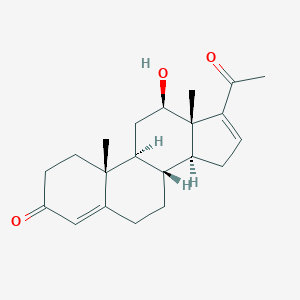
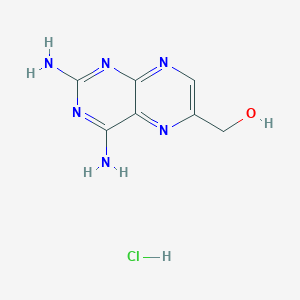
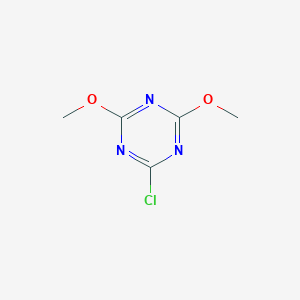
![D-[5,6-13C2]Glucose](/img/structure/B118891.png)
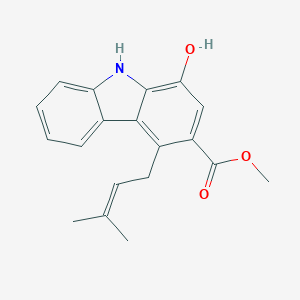
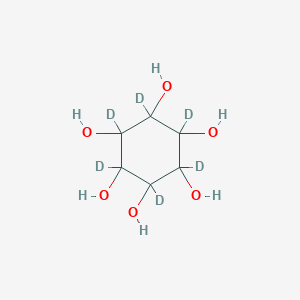
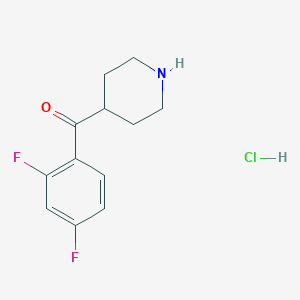
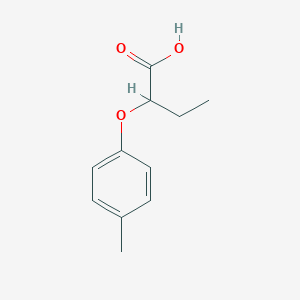
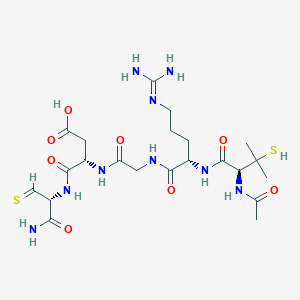
![Bicyclo[3.1.1]heptane-2-carbonyl chloride, 6,6-dimethyl-, [1S-(1alpha,2beta,5alpha)]-(9CI)](/img/structure/B118910.png)
